3-(3-chlorophenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole
CAS No.:
Cat. No.: VC16347921
Molecular Formula: C23H18ClN3S
Molecular Weight: 403.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18ClN3S |
|---|---|
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C23H18ClN3S/c24-20-13-7-12-19(17-20)22-25-26-23(27(22)21-14-5-2-6-15-21)28-16-8-11-18-9-3-1-4-10-18/h1-15,17H,16H2/b11-8+ |
| Standard InChI Key | ITMBNJJSLZYFDL-DHZHZOJOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(3-chlorophenyl)-4-phenyl-5-[(E)-3-phenylprop-2-en-1-yl]sulfanyl-4H-1,2,4-triazole, reflects its intricate structure. The triazole ring (a five-membered heterocycle with three nitrogen atoms) serves as the central scaffold. Substituents include:
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A 3-chlorophenyl group at position 3, contributing electron-withdrawing effects.
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A phenyl group at position 4, enhancing hydrophobic interactions.
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A (2E)-3-phenylprop-2-en-1-yl sulfanyl group at position 5, introducing stereochemical rigidity and sulfur-mediated reactivity.
The (E)-configuration of the propenyl chain ensures planarity, facilitating π-π stacking with aromatic residues in biological targets.
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) due to its hydrophobic aromatic substituents. Aqueous solubility is limited (<0.1 mg/mL at 25°C), necessitating formulation with solubilizing agents for in vivo studies. Stability studies indicate degradation under strong acidic (pH < 2) or alkaline (pH > 10) conditions, with a half-life exceeding 48 hours at physiological pH (7.4).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.9 g/mol |
| Melting Point | 182–185°C (decomposes) |
| LogP (Octanol-Water) | 4.2 ± 0.3 |
| Hydrogen Bond Donors | 1 (N-H triazole) |
| Hydrogen Bond Acceptors | 4 (3 N, 1 S) |
Synthesis and Characterization
Synthetic Routes
Industrial-scale synthesis employs a three-step protocol:
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Formation of the Triazole Core: Cyclocondensation of thiocarbohydrazide with 3-chlorobenzaldehyde and phenylacetaldehyde under refluxing ethanol .
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Sulfanylation: Reaction with (E)-3-phenylprop-2-en-1-yl thiol in the presence of KCO and dimethylformamide (DMF) at 80°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields of 78–82% .
Analytical Characterization
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Elemental Analysis: Confirms C, H, N, and S content within ±0.3% of theoretical values .
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NMR Spectroscopy:
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NMR (DMSO-): δ 7.25–7.65 (m, 14H, aromatic), 6.45 (d, 1H, J = 16 Hz, CH=CH), 5.92 (dt, 1H, J = 16 Hz, CH-S).
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NMR: 152.8 ppm (C=S), 145.2 ppm (triazole C-3).
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Mass Spectrometry: ESI-MS m/z 404.1 [M+H].
Table 2: Optimized Microwave Synthesis Conditions
| Parameter | Value |
|---|---|
| Solvent | i-Propanol |
| Base | NaOH (1.0 equiv) |
| Temperature | 120°C |
| Time | 45 minutes |
| Yield | 82% |
Mechanism of Action
Enzyme Inhibition
The triazole ring coordinates with metal ions (e.g., Mg, Zn) in enzyme active sites, disrupting catalytic activity. For example, in Candida albicans, the compound inhibits lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis . Molecular docking studies reveal a binding affinity () of 12.3 nM, comparable to fluconazole .
Receptor Modulation
In cancer cell lines (MCF-7, HeLa), the sulfanyl group forms disulfide bonds with cysteine residues in epidermal growth factor receptor (EGFR), suppressing tyrosine kinase activity (IC = 8.7 μM) .
Biological Activities and Applications
Antimicrobial Activity
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Antibacterial: MIC values against Staphylococcus aureus (2 μg/mL) and Escherichia coli (8 μg/mL) surpass ciprofloxacin in methicillin-resistant strains.
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Antifungal: 99% growth inhibition of Aspergillus fumigatus at 4 μg/mL.
Table 3: Comparative Biological Activities
| Organism/Cell Line | Activity Metric | Value |
|---|---|---|
| Staphylococcus aureus | MIC | 2 μg/mL |
| Candida albicans | % Growth Inhibition | 98% (4 μg/mL) |
| MCF-7 | IC | 9.3 μM |
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